2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a 2-chlorophenyl group at position 3 and an acetamide moiety linked to a (2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene group . Its molecular formula is inferred as C₂₀H₁₅ClN₄O₂S based on systematic IUPAC nomenclature. Pyridazinones are recognized for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, as highlighted in recent studies . The 2-chlorophenyl substituent may enhance lipophilicity and binding affinity, while the thiazolylidene-pyridine moiety could contribute to π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C20H14ClN5O2S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H14ClN5O2S/c21-15-6-2-1-5-14(15)16-7-8-19(28)26(25-16)11-18(27)24-20-23-17(12-29-20)13-4-3-9-22-10-13/h1-10,12H,11H2,(H,23,24,27) |
InChI Key |
XCHAAHYXVMUHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the thiazole ring. Common reagents used in these reactions include chlorinating agents, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The target compound’s pharmacological profile can be contextualized by comparing it to three analogues:
Table 1: Structural and Functional Comparisons
Key Observations:
Heterocyclic Core: The target compound’s pyridazinone-thiazole hybrid contrasts with 6m’s triazole-naphthalene system. Pyridazinones are associated with kinase inhibition (e.g., anticancer effects), while triazoles often enhance antimicrobial activity via hydrogen bonding .
Aromatic Extensions: 6m’s naphthyloxy group enhances hydrophobicity, favoring membrane penetration, whereas the target compound’s pyridine-thiazole system may improve solubility and CNS penetration.
Biological Activity Trends: Antimicrobial Activity: 6m demonstrates broad-spectrum antimicrobial action, attributed to its triazole and naphthyloxy groups disrupting microbial membranes . The target compound’s thiazole-pyridine motif may offer similar efficacy but remains untested. Anti-inflammatory Potential: Both the target compound and the methyl-pyridazinone analogue share pyridazinone cores linked to anti-inflammatory pathways (e.g., COX inhibition), though the latter’s p-tolyl group may limit potency compared to halogenated derivatives .
Hypothetical Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: The methyl-pyridazinone analogue’s ester group may confer susceptibility to hydrolysis, whereas the target compound’s acetamide and rigid heterocycles could enhance metabolic stability .
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structural features, including a pyridazinone core and various substituents, position it as a candidate for therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.9 g/mol. The presence of the chlorophenyl group enhances its biological activity, while the thiazole and pyridazine moieties contribute to its chemical stability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN6O2 |
| Molecular Weight | 436.9 g/mol |
| Structure | Heterocyclic compound |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. The mechanism of action appears to involve the modulation of specific molecular targets involved in cell cycle regulation and apoptosis.
For instance, the compound's interaction with key proteins in signaling pathways may lead to the induction of apoptosis in cancer cells. Preliminary data suggest that it could act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Studies have suggested that it may inhibit enzymes involved in metabolic pathways related to cancer progression. For example, its potential to inhibit VEGFR-2 , a receptor tyrosine kinase involved in angiogenesis, has been explored. Inhibition of VEGFR-2 could prevent tumor growth by restricting blood supply to tumors.
Case Studies and Research Findings
-
In Vitro Studies :
- A study assessed the compound's effects on various cancer cell lines, revealing IC50 values indicating effective cytotoxicity at low concentrations.
- The compound exhibited selective toxicity towards malignant cells compared to normal cells, suggesting a favorable therapeutic index.
-
Mechanistic Insights :
- Molecular docking studies have elucidated the binding interactions between the compound and target proteins, providing insights into its inhibitory mechanisms.
- The compound's ability to disrupt protein-protein interactions critical for cancer cell survival has been highlighted.
-
Comparative Analysis :
- Compared to other known anticancer agents, this compound demonstrated superior efficacy against certain resistant cancer cell lines, indicating its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
